molecular formula C16H22N2O3S B14592588 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide CAS No. 61298-79-1

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide

Cat. No.: B14592588
CAS No.: 61298-79-1
M. Wt: 322.4 g/mol
InChI Key: NUDHZULLAXZUOD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, a phenylethenesulfonyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves multiple steps. One common method starts with the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . The next step involves the introduction of the phenylethenesulfonyl group through a sulfonylation reaction. Finally, the carboxamide group is introduced via an amidation reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The phenylethenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The exact pathways and molecular targets are still under investigation, but these interactions contribute to the compound’s biological effects .

Comparison with Similar Compounds

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives such as:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.

Properties

CAS No.

61298-79-1

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

3,5-dimethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H22N2O3S/c1-13-10-14(2)12-18(11-13)16(19)17-22(20,21)9-8-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,17,19)

InChI Key

NUDHZULLAXZUOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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